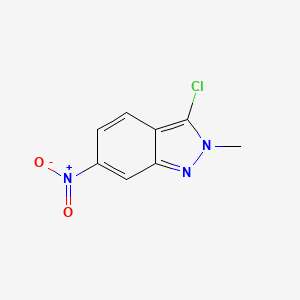
3-氯-2-甲基-6-硝基-2H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methyl-6-nitro-2H-indazole is an organic compound belonging to the family of heterocyclic compounds. It is characterized by a fused ring structure containing nitrogen atoms.
科学研究应用
3-Chloro-2-methyl-6-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in studies investigating the biological activity of indazole derivatives, including their interactions with various enzymes and receptors.
作用机制
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Result of Action
Given the medicinal applications of indazole compounds, it can be inferred that they have significant effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-6-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-methylindazole followed by chlorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step employs thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 3-Chloro-2-methyl-6-nitro-2H-indazole often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Chloro-2-methyl-6-nitro-2H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol, dimethylformamide).
Major Products Formed
Reduction: 3-Amino-2-methyl-6-nitro-2H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Methyl-6-nitro-2H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-2-methyl-4-nitro-2H-indazole: Similar structure but with the nitro group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
3-Chloro-2-methyl-6-nitro-2H-indazole is unique due to the presence of both a chlorine atom and a nitro group on the indazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
3-chloro-2-methyl-6-nitroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBKYTLFCUGBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














